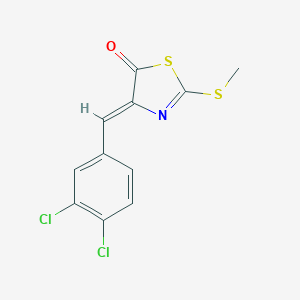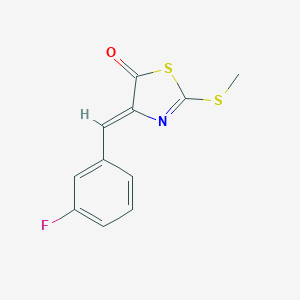![molecular formula C14H10ClN5S B307601 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for studying biochemical and physiological effects in laboratory experiments. In
作用機序
The mechanism of action of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound can interact with certain receptors in the brain and modulate their activity. This could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has shown promise in various scientific research applications, making it a potentially valuable tool for researchers.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine. One area that could be explored is the compound's potential as a treatment for neurological disorders. Additionally, more research could be done to fully understand the compound's mechanism of action and its potential as a tool for studying biochemical and physiological effects.
Conclusion:
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is a chemical compound that has shown promise in various scientific research applications. Its relatively easy synthesis method and potential as a tool for studying biochemical and physiological effects make it a valuable compound for researchers to explore. However, more research is needed to fully understand the compound's mechanism of action and its potential as a treatment for various diseases.
合成法
The synthesis of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine involves a multistep process that requires careful attention to detail. The starting materials for this synthesis are 2-thiophenecarboxaldehyde and 4-chlorobenzaldehyde. These two compounds are reacted with guanidine carbonate and ammonium acetate to form the intermediate 2-(4-chlorophenyl)-5-(2-thienyl)-1H-tetrazole. This intermediate is then reacted with hydrazine hydrate to form the final product, 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine.
科学的研究の応用
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine has shown potential in various scientific research applications. One area where this compound has been studied is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of various neurological disorders.
Another area where this compound has been studied is in the field of cancer research. Studies have shown that 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine can inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
製品名 |
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine |
|---|---|
分子式 |
C14H10ClN5S |
分子量 |
315.8 g/mol |
IUPAC名 |
7-(4-chlorophenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H10ClN5S/c15-10-5-3-9(4-6-10)12-8-11(13-2-1-7-21-13)16-14-17-18-19-20(12)14/h1-8,12H,(H,16,17,19) |
InChIキー |
GPYOAEHWJKZUEA-UHFFFAOYSA-N |
異性体SMILES |
C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl |
SMILES |
C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CSC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307518.png)
![4-[(Z)-(1-acetyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B307519.png)
![2-[2-(6-Bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl propionate](/img/structure/B307521.png)
![1-[10-bromo-6-(2,3-dichlorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307525.png)
![(5Z)-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307526.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)
methyl]-2-methyl-1H-indole](/img/structure/B307528.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307529.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)


![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
![4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)